molecular formula C16H12N2O4S B2829402 N-(4-nitrophenyl)naphthalene-2-sulfonamide CAS No. 22092-21-3

N-(4-nitrophenyl)naphthalene-2-sulfonamide

Cat. No.: B2829402
CAS No.: 22092-21-3
M. Wt: 328.34
InChI Key: IIBIDMQMPLQCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)naphthalene-2-sulfonamide is a high-value chemical reagent designed for biochemical and cancer research applications. This compound belongs to the sulfonamide class, known for its versatile applications in medicinal and synthetic chemistry . Its primary research utility is in the inhibition of protein-protein interactions (PPIs), specifically in disrupting the binding between the anti-apoptotic protein Mcl-1 and pro-apoptotic BH3 domains . The naphthalene-sulfonamide scaffold is structurally engineered to exploit key binding pockets of the Mcl-1 protein; the sulfonamide group facilitates critical interactions, while the nitrophenyl moiety is directed towards hydrophobic regions, enhancing binding affinity . By effectively inhibiting Mcl-1, this compound helps to reactivate the apoptosis pathway in cancer cells, making it a promising tool for studying hematological cancers and solid tumours, including acute myeloid leukaemia, and for overcoming resistance to established therapies . The compound is supplied for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitrophenyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-18(20)15-8-6-14(7-9-15)17-23(21,22)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBIDMQMPLQCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Investigation of Biological Activity and Mechanistic Insights for N 4 Nitrophenyl Naphthalene 2 Sulfonamide Derivatives

Anticancer and Antiproliferative Activities

In addition to their antimicrobial effects, sulfonamide derivatives have emerged as a promising scaffold in the development of anticancer agents. nih.govmdpi.com Their mechanisms of action in this context are distinct from their antibacterial properties and often involve the disruption of cellular processes critical for tumor growth and proliferation.

A key target for many modern anticancer drugs is the microtubule cytoskeleton, which is composed of polymers of α- and β-tubulin subunits. nih.gov Microtubules are vital for maintaining cell shape, and more importantly, for forming the mitotic spindle required for cell division. nih.gov Certain sulfonamide derivatives, including some containing a naphthalene (B1677914) scaffold, have been identified as potent inhibitors of tubulin polymerization. mdpi.com These compounds often act as antimitotic agents by binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the breakdown of the mitotic spindle. researchgate.net

The disruption of microtubule dynamics by tubulin polymerization inhibitors has profound consequences for cancer cells.

Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, these compounds prevent cells from successfully completing mitosis. This leads to an accumulation of cells arrested in the G2/M phase of the cell cycle. nih.govnih.govresearchgate.netualberta.ca This cell cycle blockade is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before cell division proceeds.

Apoptosis Induction: Prolonged arrest at the G2/M phase typically triggers programmed cell death, or apoptosis. nih.govresearchgate.net This is a crucial mechanism for eliminating cancerous cells that are unable to divide correctly. Studies on various sulfonamide derivatives have demonstrated their ability to induce morphological changes characteristic of apoptosis and to activate key proteins in the apoptotic cascade, such as caspases. nih.govresearchgate.netualberta.ca

Table 2: Summary of Cellular Effects of Related Antiproliferative Sulfonamides

Cellular EffectDescriptionAssociated Cancer Cell Lines (Examples from related compounds)
Tubulin Polymerization Inhibition Disruption of microtubule assembly, often via binding to the colchicine site. mdpi.comHuman cancer cell lines. mdpi.com
Cell Cycle Arrest Accumulation of cells in a specific phase of the cell cycle, commonly G2/M. nih.govualberta.caK562 (Leukemia), Jurkat (Leukemia). nih.govualberta.ca
Apoptosis Induction Triggering of programmed cell death pathways, leading to the elimination of cancer cells. nih.govresearchgate.netK562 (Leukemia), Jurkat (Leukemia). nih.govresearchgate.net

Interactions with Molecular Targets (e.g., colchicine-binding site of tubulin)

Derivatives of N-(4-nitrophenyl)naphthalene-2-sulfonamide have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. These compounds exert their effect by interacting with the colchicine-binding site on the β-subunit of tubulin. This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.

Molecular modeling studies of a series of sulphonamide derivatives bearing a naphthalene moiety have elucidated the binding mode within the colchicine site. The trimethoxyphenyl moiety, often incorporated in these derivatives, is a known pharmacophoric group for tubulin inhibitors that bind at this site. The naphthalene group also plays a crucial role in the potent antiproliferative activity. The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, ultimately leading to cell cycle arrest and apoptosis.

Evaluation in Cancer Cell Lines (e.g., MCF-7, A549)

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines, including the MCF-7 breast adenocarcinoma and A549 non-small cell lung cancer lines. Research has demonstrated that these compounds exhibit significant antiproliferative activity.

For instance, a particularly potent derivative within a series of sulphonamides bearing a naphthalene moiety, compound 5c, demonstrated impressive IC50 values of 0.51 ± 0.03 µM against MCF-7 cells and 0.33 ± 0.01 µM against A549 cells. researchgate.net This compound also showed a significant ability to inhibit tubulin polymerization with an IC50 value of 2.8 μM. researchgate.net The mechanism of action was further confirmed by the observation that this compound arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cancer cells. researchgate.net

Table 1: Cytotoxicity of a Representative Naphthalene-Sulfonamide Derivative (Compound 5c)

Cell Line Type of Cancer IC50 (µM)
MCF-7 Breast Adenocarcinoma 0.51 ± 0.03
A549 Non-small Cell Lung Cancer 0.33 ± 0.01
LO2 Normal Human Liver Cell 12.73 ± 3.26

Enzyme Inhibition Profiling

The structural motifs present in this compound suggest a potential for broad-spectrum enzyme inhibition. The sulfonamide group is a well-known pharmacophore in a variety of enzyme inhibitors. Studies on N-phenylsulfonamide derivatives have shown potent inhibitory activity against carbonic anhydrases (CA I and CA II) and cholinesterases (AChE and BChE).

Furthermore, compounds incorporating a naphthalene structure have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. For example, certain naphthalene-methylsulfonamido compounds have demonstrated inhibitory activity against both COX-1 and COX-2. While direct studies on this compound are limited, the combination of the sulfonamide and naphthalene moieties indicates a high probability of activity against these and other enzyme systems.

Anti-inflammatory Investigations

The anti-inflammatory potential of compounds related to this compound has been explored through various studies. The 4-nitrophenyl group is a feature of some compounds with demonstrated anti-inflammatory effects. For example, a series of p-nitrophenyl hydrazones showed significant, time-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in mice, with some compounds showing superior activity compared to standard drugs like celecoxib (B62257) and piroxicam (B610120) after several hours. nih.gov

Additionally, the naphthalene moiety is present in many compounds with anti-inflammatory properties. Studies on naphthalene-pyrimidine derivatives have shown significant anti-inflammatory activity in vitro using the HRBC membrane stabilization method. This suggests that the this compound scaffold combines two structural features associated with anti-inflammatory action, making it a promising candidate for further investigation in this area.

Antihypertensive Activity Studies

While direct experimental data on the antihypertensive effects of this compound is not extensively available, the structural components of the molecule suggest a potential for such activity. Sulfonamides are a well-established class of drugs that include diuretics like hydrochlorothiazide, which are widely used in the management of hypertension. webmd.com These drugs primarily work by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to a decrease in blood volume and subsequently, blood pressure.

Furthermore, the naphthalene ring is a core structure in some cardiovascular drugs. For instance, propranolol, a non-selective beta-blocker used to treat hypertension, contains a naphthalene core. The combination of the sulfonamide group, a known antihypertensive pharmacophore, with a naphthalene moiety suggests that this compound and its derivatives could be promising candidates for development as antihypertensive agents.

Antiviral Activity Assessment (e.g., against SARS CoV-2 and HIV protease)

The this compound scaffold has shown promise in the context of antiviral research. Specifically, derivatives containing the (4-nitrophenyl)sulfonyl group have been investigated as potential inhibitors of viral replication. In one study, N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives were identified as potent HIV-1 Vif antagonists. nih.gov Vif is a crucial protein for HIV-1 replication, and its inhibition represents a novel strategy for anti-HIV therapy. One potent compound from this series demonstrated an EC50 value of 1.54 μM and was effective against various HIV-1 clinical and drug-resistant strains. nih.gov

In the context of SARS-CoV-2, in silico studies have highlighted the potential of sulfonamide-containing compounds to inhibit the main protease (Mpro or 3CLpro), a critical enzyme for viral replication. A molecular docking study of a sulfonamide compound with an indole (B1671886) moiety showed a strong binding affinity to the active site of the SARS-CoV-2 3CL protease, with a docking score of -8.70 kcal/mol. researchgate.net The interactions involved hydrogen bonds with key residues like His41, Met49, Gly143, and Cys145. researchgate.net These findings suggest that the this compound structure is a viable starting point for the design of novel inhibitors against both HIV and SARS-CoV-2.

In Silico Molecular Docking and Comprehensive Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in understanding the potential mechanisms of action of this compound derivatives. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

For its anticancer activity, docking simulations have shown that derivatives can fit snugly into the colchicine-binding pocket of tubulin. The estimated binding energy for a potent naphthalene-sulfonamide derivative was calculated to be -9.6 kcal/mol, indicating a strong and stable interaction. ekb.eg The analysis of the binding mode reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory effect on tubulin polymerization.

In the context of antiviral activity, docking studies have been used to explore the binding of related sulfonamides to the active sites of viral proteases. For the SARS-CoV-2 main protease, these studies have identified crucial hydrogen bond interactions between the sulfonamide oxygen, the nitro group oxygen, and key amino acid residues in the active site. These in silico analyses provide a rational basis for the observed biological activities and guide the further design and optimization of this compound derivatives as therapeutic agents.

Prediction of Binding to Specific Enzymes and Receptors

Molecular docking studies have been instrumental in predicting the binding capabilities of this compound derivatives with several critical enzymes and receptors. A notable derivative, ({4-nitrophenyl}sulfonyl)tryptophan, has been computationally modeled to assess its interaction with bacterial and viral enzymes.

E. coli DNA gyrase: This essential bacterial enzyme, a target for antibacterial agents, has been identified as a potential binding partner. Docking simulations show that ({4-nitrophenyl}sulfonyl)tryptophan fits within the binding pocket of E. coli DNA gyrase (PDB ID: 5MMN).

COVID-19 Main Protease (Mpro or 3CLpro): The main protease of SARS-CoV-2 is crucial for viral replication, making it a prime target for antiviral drug development. In silico studies predict that ({4-nitrophenyl}sulfonyl)tryptophan can snugly occupy the substrate-binding pocket of the COVID-19 main protease (PDB ID: 6LU7).

Calcium Channel Surface and HIV RNA: A review of the available scientific literature did not yield specific predictive binding data for this compound or its immediate derivatives with calcium channel surfaces or HIV RNA.

Identification of Critical Amino Acid Residues Involved in Binding and Hydrogen Bond Formations

The stability and specificity of the ligand-protein interaction are determined by the formation of bonds with key amino acid residues within the active site. For the derivative ({4-nitrophenyl}sulfonyl)tryptophan, specific interactions with the COVID-19 main protease have been identified.

The binding is characterized by several hydrogen bonds and other molecular interactions:

A hydrogen bond forms between the oxygen of the sulfonamide group and the amino acid residue His 41.

The oxygen of the nitro group interacts with Met 165 via a hydrogen bond.

Another hydrogen bond is observed between the N-atom of the ligand and Met 49.

Pi-electron interactions, which are crucial for binding stability, were noted between the indole moiety of the tryptophan portion of the derivative and the residues Thr 25 and Thr 26.

While binding to E. coli DNA gyrase is predicted, specific amino acid interactions for the ({4-nitrophenyl}sulfonyl)tryptophan derivative were not detailed in the reviewed literature.

Quantification of Binding Affinities through Scoring Functions and Binding Energy Calculations

The strength of the predicted interactions is quantified using scoring functions that estimate the binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable and favorable interaction between the compound and the target enzyme.

For the derivative ({4-nitrophenyl}sulfonyl)tryptophan, molecular docking studies have calculated the following binding energies:

Target EnzymePDB IDBinding Energy (kcal/mol)
E. coli DNA gyrase5MMN-6.37
COVID-19 Main Protease6LU7-6.35

These values suggest a reasonable and comparable binding affinity of the derivative for both the bacterial DNA gyrase and the viral main protease.

Mechanism-Based Studies on Cellular Pathways and Biological Systems

Currently, the available research focuses on the molecular-level interactions of this compound derivatives with specific enzyme targets, primarily through computational methods. The predicted inhibition of essential enzymes like E. coli DNA gyrase and the COVID-19 main protease suggests a direct mechanism of action aimed at disrupting bacterial replication and viral polyprotein processing, respectively. However, comprehensive mechanism-based studies detailing the downstream effects of these compounds on broader cellular pathways and within complex biological systems have not been reported in the reviewed scientific literature.

Prospective Research Directions and Expanded Therapeutic Potential of N 4 Nitrophenyl Naphthalene 2 Sulfonamide Scaffolds

Rational Design and De Novo Synthesis of Novel Derivatives with Tailored Bioactivity

The rational design of novel derivatives based on the N-(4-nitrophenyl)naphthalene-2-sulfonamide core is a key strategy for enhancing therapeutic efficacy and specificity. This approach involves the systematic modification of the lead compound's structure to optimize its interaction with biological targets. Key areas for structural modification include the naphthalene (B1677914) ring, the sulfonamide linkage, and the nitrophenyl group.

Naphthalene Moiety Modifications: The naphthalene ring system offers several positions for substitution, allowing for the introduction of various functional groups to modulate lipophilicity, electronic properties, and steric bulk. For instance, the incorporation of hydroxyl or methoxy (B1213986) groups could enhance solubility and introduce new hydrogen bonding interactions with target proteins.

Sulfonamide Linker Alterations: The sulfonamide group is a critical pharmacophore in many bioactive molecules. researchgate.net Modifications to this linker, such as N-alkylation or N-arylation, can influence the compound's conformational flexibility and its ability to act as a hydrogen bond donor or acceptor.

Nitrophenyl Group Substitutions: The nitro group on the phenyl ring is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. Replacing or repositioning this group, or introducing other substituents on the phenyl ring, can fine-tune the compound's bioactivity. For example, reducing the nitro group to an amino group could drastically alter the compound's biological profile and potential targets.

De Novo Synthesis: Beyond simple modifications, de novo synthesis approaches can be employed to construct entirely new molecular architectures that incorporate the key pharmacophoric elements of this compound. This strategy allows for greater creativity in molecular design and the exploration of novel chemical space. By combining fragments from other known bioactive molecules with the naphthalene-sulfonamide core, novel hybrid compounds with unique therapeutic properties can be generated.

A hypothetical synthetic scheme for generating novel derivatives could involve the reaction of various substituted naphthalene-2-sulfonyl chlorides with a library of substituted 4-nitroanilines, or related amino compounds. This combinatorial approach would allow for the rapid generation of a diverse set of analogs for biological screening.

Application of Advanced Computational Modeling for Precise Structure-Activity Optimization

Advanced computational modeling techniques are indispensable tools for accelerating the drug discovery process and for the precise optimization of the structure-activity relationship (SAR) of this compound derivatives. These in silico methods provide valuable insights into how structural modifications affect a compound's biological activity, helping to guide the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with their experimentally determined biological activities. Such a model would enable the prediction of the activity of yet-unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Descriptor TypeExamplesPotential Impact on Bioactivity
Electronic Hammett constants, dipole moment, partial chargesInfluences electrostatic interactions with target
Steric Molar refractivity, van der Waals volumeAffects binding pocket fit and accessibility
Hydrophobic LogP, topological polar surface area (TPSA)Governs membrane permeability and solubility
Topological Connectivity indices, shape indicesDescribes molecular size, shape, and branching

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand to a specific protein target. By identifying potential binding modes of this compound derivatives within the active site of a target protein, researchers can gain a deeper understanding of the key molecular interactions driving bioactivity. This information is crucial for designing modifications that enhance these interactions and improve potency. For example, docking studies could reveal key hydrogen bonds or hydrophobic interactions that can be strengthened through targeted structural changes.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a set of active this compound analogs, a common pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify novel scaffolds that possess the desired pharmacophoric features.

Exploration of Multi-Target Pharmacological Approaches and Polypharmacology

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, has emerged as a promising strategy for developing more effective therapies. The structural versatility of the this compound scaffold makes it an excellent candidate for the development of multi-target agents.

The broad range of biological activities reported for sulfonamide-containing compounds, including antibacterial, antiviral, anticancer, and anti-inflammatory properties, suggests that derivatives of this compound could be engineered to modulate multiple targets simultaneously. oup.com For instance, by strategic structural modifications, it may be possible to design a single molecule that inhibits both a key enzyme in a disease pathway and a secondary target that contributes to disease progression or drug resistance.

The development of such multi-target ligands can be guided by a combination of rational design and computational approaches. For example, a "master key" compound could be designed by integrating the pharmacophoric features required for binding to two or more distinct targets within a single molecular framework. This could involve linking two known pharmacophores or designing a completely novel scaffold with overlapping binding motifs.

Development of Innovative Analytical and Bioanalytical Techniques for Compound Characterization and Biological Assessment

The successful development of novel this compound derivatives as therapeutic agents relies on the availability of robust and sensitive analytical and bioanalytical methods for their characterization and quantification.

Compound Characterization: A suite of analytical techniques is essential for the unambiguous structural elucidation and purity assessment of newly synthesized compounds. These include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the molecular structure. Infrared (IR) spectroscopy provides information about the functional groups present, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. mdpi.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of compounds and for their purification. ymerdigital.com Thin-Layer Chromatography (TLC) is often used for monitoring the progress of chemical reactions.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a compound, offering invaluable insights into its conformation and intermolecular interactions in the solid state.

Biological Assessment: Sensitive and reliable bioanalytical methods are required to study the pharmacokinetic and pharmacodynamic properties of these compounds in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for the quantification of drugs and their metabolites in biological matrices such as plasma, urine, and tissues, owing to its high sensitivity and selectivity. ymerdigital.com

Immunoassays: While less common for small molecules in early-stage research, the development of specific antibodies could enable the use of rapid and high-throughput immunoassay techniques for screening and monitoring.

The development of novel analytical methodologies, such as advanced sample preparation techniques to minimize matrix effects and the use of high-resolution mass spectrometry for metabolite identification, will be crucial for advancing the preclinical and clinical development of this compound-based drug candidates.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-nitrophenyl)naphthalene-2-sulfonamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves sulfonylation of naphthalene-2-sulfonyl chloride with 4-nitroaniline. Key steps include:

  • Sulfonylation : React naphthalene-2-sulfonyl chloride with 4-nitroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions. Post-reaction, gradual warming to room temperature improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .

Q. How can structural integrity and purity be confirmed for this compound?

Use multi-spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons (δ 7.5–8.5 ppm for naphthalene and nitrophenyl groups) and sulfonamide linkage (δ ~3.5 ppm for NH) .
  • IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .
  • HPLC-MS : Assess purity (>98%) and molecular ion peak (e.g., m/z 363.2 for [M+H]+^+) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the sulfonamide sulfur, facilitating nucleophilic attack. For example:

  • Hydrolysis : Under alkaline conditions, the sulfonamide bond cleaves via SN2 mechanism, forming naphthalene-2-sulfonate and 4-nitroaniline. Kinetic studies show a rate increase of 2.5× when pH > 10 .
  • Arylation : Pd-catalyzed cross-coupling with aryl boronic acids occurs at the sulfonamide group, enabled by nitro-group stabilization of transition states .

Q. What structural modifications enhance the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Key SAR strategies include:

  • Substituent variation : Replace the nitro group with halogens (Cl, F) or methoxy to modulate lipophilicity and target binding. For instance, 3,5-dichloro analogs show 3× higher antimicrobial activity due to increased membrane permeability .
  • Bioisosteric replacement : Substitute the naphthalene core with tetrahydronaphthalene to improve solubility while retaining activity .
  • In silico docking : Use molecular dynamics simulations to predict binding affinities for enzymes like dihydropteroate synthase (target for sulfonamide antibiotics) .

Q. How does the compound interact with biological targets, and what experimental techniques validate these interactions?

  • Enzyme inhibition assays : Measure IC50_{50} values against bacterial dihydropteroate synthase (e.g., IC50_{50} = 12 µM for E. coli) using spectrophotometric monitoring of dihydropteroate formation .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) to protein targets like carbonic anhydrase IX, a cancer biomarker .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes to identify critical hydrogen bonds (e.g., sulfonamide oxygen with Arg73 in carbonic anhydrase) .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial efficacy: How can methodological variables explain inconsistencies?

Studies report varying MIC values (e.g., 8–32 µg/mL for S. aureus). Potential factors:

  • Strain variability : Use standardized strains (e.g., ATCC 25923) and broth microdilution per CLSI guidelines .
  • Solvent effects : DMSO concentration >1% may inhibit bacterial growth, skewing results .
  • Synergistic assays : Test combinations with β-lactams to clarify potentiation effects .

Methodological Recommendations

Q. Best practices for stability studies under physiological conditions

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor via HPLC at 0, 24, 48 h. Half-life at pH 7.4: ~72 h; pH 2.0: ~12 h .
  • Light sensitivity : Store in amber vials; UV irradiation (254 nm) induces nitro group reduction, forming amine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.